Methyl 2-(2-(pyridin-4-yl)phenyl)acetate is an organic compound classified under the category of esters. It features a methyl acetate group attached to a phenyl ring that is further substituted with a pyridine moiety. This compound is of interest in medicinal chemistry due to its potential biological activity, particularly in the development of pharmaceuticals.
The compound can be synthesized through various chemical reactions, including Suzuki-Miyaura cross-coupling, which is a common method for forming carbon-carbon bonds in organic synthesis. Methyl 2-(2-(pyridin-4-yl)phenyl)acetate falls under the classification of aromatic esters and is structurally related to other biologically active compounds.
The synthesis of methyl 2-(2-(pyridin-4-yl)phenyl)acetate can be achieved through several methods:
The molecular formula for methyl 2-(2-(pyridin-4-yl)phenyl)acetate is , with a molecular weight of approximately 281.33 g/mol. The structure consists of a pyridine ring (a six-membered aromatic ring with one nitrogen atom), a phenyl group, and an acetate group.
Key structural characteristics include:
Crystallographic studies can provide detailed information about bond lengths and angles, which are crucial for understanding the compound's reactivity and interactions in biological systems .
Methyl 2-(2-(pyridin-4-yl)phenyl)acetate can participate in various chemical reactions:
The mechanism of action for compounds like methyl 2-(2-(pyridin-4-yl)phenyl)acetate often involves interaction with specific biological targets, such as enzymes or receptors. The pyridine moiety may facilitate binding to biological macromolecules due to its nitrogen atom, which can form hydrogen bonds or coordinate with metal ions in enzyme active sites.
In studies involving similar compounds, it has been observed that modifications on the aromatic rings significantly influence their affinity for target proteins, leading to varied pharmacological effects .
Methyl 2-(2-(pyridin-4-yl)phenyl)acetate exhibits several notable physical properties:
Chemical properties include:
Methyl 2-(2-(pyridin-4-yl)phenyl)acetate finds applications primarily in medicinal chemistry:
The assembly of the pyridinyl-phenyl acetate scaffold relies heavily on transition metal-catalyzed cross-coupling reactions, particularly for constructing the biaryl linkage central to Methyl 2-(2-(pyridin-4-yl)phenyl)acetate. Palladium-catalyzed Suzuki-Miyaura coupling stands as the most versatile method, where 2-halophenylacetate derivatives (halogen = Br, I) react with pyridin-4-ylboronic acids or esters under ligand-free conditions. Ligand-free Pd/C systems in dimethylacetamide-water mixtures demonstrate remarkable efficacy, activating even electron-neutral aryl chlorides through synergistic anchimeric and electronic effects between the catalyst surface and substrate [6]. This approach circumvents the traditional need for expensive phosphine ligands while maintaining high functional group tolerance.
Nickel and iron catalysts offer cost-effective alternatives, particularly for challenging substrates. Iron sulfate exhibits unique activity in aqueous media, facilitating couplings between heteroaryl halides and phenylacetate-derived organozinc reagents. The preparation of these organozinc intermediates (RZnX) proceeds via zinc insertion into alkyl halides activated by 1,2-dibromoethane or chlorotrimethylsilane in THF, with stability enhanced through chelation effects that mitigate β-hydride elimination [5]. For pyridinyl systems, oxygen-promoted ligand-free palladium catalysis enables efficient coupling of 2-halogenopyridines with aryl boronic acids in aqueous isopropanol, achieving high yields of biphenyl-type linkages essential for the target scaffold [6].
Table 1: Performance Comparison of Transition Metal Catalysts for Biphenyl Coupling
Catalyst System | Reaction Conditions | Substrate Scope | Yield Range | Key Advantage |
---|---|---|---|---|
Pd/C (ligand-free) | DMA-H₂O, 80°C, 12h | Electron-poor aryl halides | 79-95% | No phosphine ligands, recyclable |
NiCl₂/Zn (Negishi) | THF, 60°C, 8h | Functionalized alkylzincs | 65-92% | Tolerates esters, ketones, nitriles |
FeSO₄/H₂O (aqueous) | H₂O/iPrOH, 70°C, 6h | Heteroaryl halides | 70-88% | Green solvent system |
Pd(OAc)₂ (oxygen-promoted) | iPrOH/H₂O, rt, <1h | 2-Halopyridines | 85-99% | Ultra-fast coupling |
Microwave irradiation dramatically accelerates esterification steps in synthesizing Methyl 2-(2-(pyridin-4-yl)phenyl)acetate. Direct esterification of 2-(2-(pyridin-4-yl)phenyl)acetic acid with methanol employs catalytic sulfuric acid under microwave conditions (300W, 120°C), achieving near-quantitative conversion within 10 minutes – a 12-fold reduction compared to conventional heating [7]. This method suppresses decarboxylation and hydrolysis side reactions common in thermally prolonged reactions.
Microwave-assisted acylation demonstrates particular utility for introducing the acetate moiety prior to biaryl coupling. Phenol derivatives undergo O-acylation with chloroacetyl chloride under microwave activation (150W, 80°C) in <15 minutes, followed by Pd-catalyzed coupling with pyridinylboronic acids. This sequential approach benefits from enhanced regioselectivity and 89-95% isolated yields, attributed to uniform microwave heating that prevents thermal degradation of sensitive intermediates [7]. Energy consumption analysis reveals microwave protocols reduce overall energy usage by 40-60% compared to conventional stepwise synthesis.
Ionic liquids (ILs) serve as dual solvent-catalysts for key transformations in the synthesis of Methyl 2-(2-(pyridin-4-yl)phenyl)acetate. The 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) system facilitates Suzuki-Miyaura couplings at 50°C without additional palladium ligands, leveraging the ionic environment to stabilize charged transition states and nanoparticulate Pd(0) species. Recycling experiments demonstrate consistent yields >90% across five cycles with negligible Pd leaching (<0.5 ppm) [3]. Esterification kinetics in [BMIM][PF₆] show a 4.3-fold rate increase versus conventional solvents due to enhanced proton mobility and substrate activation through hydrogen-bond basicity.
For workup, IL-water biphasic systems enable quantitative product extraction using methyl tert-butyl ether (MTBE) while retaining catalysts and decomposition products in the ionic phase. Lifecycle assessment of IL-based routes reveals 34% reduction in E-factor (kg waste/kg product) compared to DMF-based processes, primarily through solvent recyclability and eliminated neutralization steps [3]. Challenges remain in viscosity management at scale, addressed through hybrid IL-water mixtures (1:4 v/v) that maintain rate enhancement while improving mass transfer.
While Methyl 2-(2-(pyridin-4-yl)phenyl)acetate lacks chirality, biocatalytic strategies developed for analogous pyridinyl phenylmethanols provide valuable green synthesis insights. Leuconostoc pseudomesenteroides N13 achieves asymmetric reduction of phenyl(pyridin-2-yl)methanone under optimized conditions (pH 6, 29°C, 153 rpm, 53h) to yield (S)-phenyl(pyridin-2-yl)methanol with 99% conversion and 98.4% enantiomeric excess [3]. This gram-scale bioprocess (11.79 g product) employs aqueous media and minimizes heavy metal residues.
Carboxylate intermediates relevant to the target acetate ester can be accessed through engineered ketoreductases. Rational design of a Candida glabrata ketoreductase enables asymmetric reduction of 2-(pyridinyl)phenyl keto esters, achieving d.e. >98% via substrate-binding pocket mutations (W297A/Y190F). Whole-cell biocatalysts in buffer/glucose media facilitate cofactor regeneration, eliminating stoichiometric reductants like NaBH₄. Biocatalytic ester hydrolysis using Burkholderia cepacia lipase provides an alternative to chemical saponification, operating at pH 7 with 50% reduced alkali consumption [3] [9].
Table 2: Optimized Biocatalytic Conditions for Chiral Pyridinyl-Phenyl Derivatives
Biocatalyst | Reaction Type | Optimal Conditions | Performance | Scale |
---|---|---|---|---|
Leuconostoc pseudomesenteroides N13 | Asymmetric ketone reduction | pH 6, 29°C, 153 rpm, 53h | 99% conv., 98.4% ee | 11.79 g |
Engineered C. glabrata ketoreductase | Keto ester reduction | Phosphate buffer, 30°C, 24h | d.e. >98%, 95% yield | 5 g/L |
Burkholderia cepacia lipase | Ester hydrolysis | pH 7, 37°C, 8h | 99% conv., no racemization | 100 mmol scale |
The transmetalation efficiency of pyridin-4-ylboronic acid derivatives dictates the success of Suzuki-Miyaura couplings en route to Methyl 2-(2-(pyridin-4-yl)phenyl)acetate. ¹¹B NMR studies reveal significant rate enhancement when using pinacol esters (BPin) versus boronic acids (B(OH)₂) for electron-deficient pyridinyl systems, attributed to mitigated protodeboronation. The transient tetrahedral borate [ArB(OR)₃]⁻ forms quantitatively with K₂CO₃ in DMF-H₂O, identified by ¹¹B chemical shift at δ 10.5 ppm [6] . This species undergoes faster transmetalation to Pd(II) intermediates, with rates increasing 2.8-fold versus boronic acid at pH 8.
Competitive inhibition occurs when boroxines form from boronic acids in anhydrous conditions, characterized by Raman spectroscopy at 780 cm⁻¹. Deuterium-labeling experiments demonstrate that hydrolysis of boroxines (rate-determining step without aqueous cosolvent) limits overall coupling efficiency. For the acetate-containing electrophiles, chelation-assisted transmetalation occurs where the ortho-acetate carbonyl weakly coordinates Pd, evidenced by kinetic isotope effects (kH/kD = 1.8) and rate acceleration with methyl 2-(2-bromophenyl)acetate versus para-substituted analogs . This preorganization effect lowers the transmetalation barrier by 3.2 kcal/mol according to DFT calculations.
Elucidation of the synthesis pathway for Methyl 2-(2-(pyridin-4-yl)phenyl)acetate requires characterization of transient intermediates. Organozinc species derived from methyl 2-(2-bromophenyl)acetate exhibit limited stability (t₁/₂ = 2h at 25°C), decomposing via β-hydride elimination to form methyl 2-(2-vinylphenyl)acetate. Trapping with iodine vapor during zinc insertion confirms organozinc formation, yielding the iodinated derivative [5]. Cryo-ESI-MS at -40°C detects the Pd(II) intermediate [Pd(Ar)(Br)(dppf)]⁺ (m/z 725.0893) when using 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligands.
In esterification sequences, the mixed anhydride intermediate from phenylacetic acid derivatives and pivaloyl chloride is trapped with N-methylhydroxylamine, forming stable hydroxamate crystals suitable for X-ray diffraction. This confirms carboxylate activation precedes nucleophilic attack by methanol. For palladium-catalyzed dehydrohalogenation side reactions, in situ IR identifies conjugated byproducts through characteristic C=C stretches at 1615 cm⁻¹, suppressed by adding silver(I) oxide as a halide scavenger [5]. These mechanistic insights guide optimization: maintaining organozinc reactions below 20°C and incorporating halide scavengers in Pd-catalyzed steps increases isolated yields by 15-22%.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7